4-Nitrophenol-2,3,5,6-d4

Description

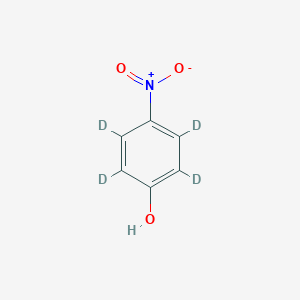

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-79-2 | |

| Record name | Phen-2,3,5,6-d4-ol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93951-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenol-2,3,5,6-d4: Properties, Synthesis, and Application in Quantitative Analysis

Introduction: The Imperative for Precision in Modern Analytical Chemistry

In the landscape of contemporary research, particularly within the pharmaceutical and environmental sciences, the demand for analytical data of the highest precision and accuracy is non-negotiable. The quantification of trace-level analytes in complex matrices is a formidable challenge, fraught with potential inaccuracies arising from sample preparation, instrument variability, and matrix-induced signal suppression or enhancement. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool, ensuring the robustness and reliability of quantitative analyses. This guide provides a comprehensive technical overview of 4-Nitrophenol-2,3,5,6-d4, a deuterated analog of the environmentally and biologically significant compound, 4-nitrophenol. We will delve into its fundamental physicochemical properties, the principles behind its synthesis, and its critical role as an internal standard in mass spectrometry-based analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of isotopic labeling for superior analytical outcomes.

Physicochemical Properties of this compound

The defining characteristic of this compound is the substitution of four hydrogen atoms on the benzene ring with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a distinct molecular weight, a feature that is paramount for its application in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | O₂NC₆D₄OH | [1] |

| Molecular Weight | 143.13 g/mol | [2][3] |

| CAS Number | 93951-79-2 | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 113-115 °C | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Mass Shift | M+4 | [4] |

| Solubility | Soluble in organic solvents such as methanol and acetone. Solubility in water is expected to be similar to 4-nitrophenol. | [5] |

The Rationale and Methodology of Synthesis

The synthesis of this compound is a testament to the principles of isotopic labeling, a technique designed to track the journey of an isotope through a reaction or metabolic pathway.[6] The most common strategy for introducing deuterium onto an aromatic ring, such as in phenol, is through hydrogen-deuterium (H/D) exchange reactions, often catalyzed by an acid or a metal.

A plausible synthetic route involves the acid-catalyzed H/D exchange on phenol, followed by nitration. The hydroxyl group of phenol is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Expert Insight into the Synthesis:

The choice of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), facilitates the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium.[7] The ortho and para positions are more susceptible to this exchange due to the electron-donating nature of the hydroxyl group. To achieve deuteration at the meta positions as well, more forcing conditions, such as high temperatures, may be required.[7]

Following the deuteration of the phenol ring, a carefully controlled nitration reaction is performed. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[8] This reaction introduces a nitro group onto the benzene ring, yielding a mixture of ortho- and para-nitrophenol isomers. The para-isomer, 4-nitrophenol-d₄, is then separated from the ortho-isomer and other byproducts through techniques like crystallization or chromatography. The efficiency of the deuteration step is crucial and is typically confirmed by mass spectrometry (to observe the M+4 mass shift) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of this compound in Quantitative Analysis

The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[9] this compound perfectly embodies this principle for the analysis of 4-nitrophenol.

The Self-Validating System of Isotope Dilution Mass Spectrometry:

The core advantage of using a deuterated internal standard lies in its ability to create a self-validating analytical system. Because this compound has nearly identical physicochemical properties to the native 4-nitrophenol, it behaves similarly during every stage of the analytical process:

-

Sample Preparation: Any loss of the analyte during extraction, concentration, or derivatization will be mirrored by a proportional loss of the deuterated internal standard.

-

Chromatographic Separation: In liquid chromatography (LC), the deuterated standard co-elutes with the unlabeled analyte, though minor retention time shifts can sometimes be observed due to the isotope effect.[10]

-

Mass Spectrometric Detection: Both the analyte and the internal standard experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, a phenomenon known as the matrix effect.

By adding a known amount of this compound to the sample at the earliest stage of preparation, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of variations in sample workup or instrument response. This allows for highly accurate and precise quantification.

Caption: The logical workflow of quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of 4-Nitrophenol in Water Samples by LC-MS/MS

This protocol provides a detailed methodology for the determination of 4-nitrophenol in water samples, employing this compound as an internal standard. This method is based on principles outlined in established analytical procedures for phenolic compounds.[11]

1. Materials and Reagents:

-

4-Nitrophenol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-nitrophenol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-nitrophenol by serial dilution of the primary stock solution with a methanol/water mixture.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with methanol/water to the desired concentration.

3. Sample Preparation (Solid-Phase Extraction):

-

Sample Fortification: To a 100 mL water sample, add a precise volume of the internal standard spiking solution to achieve a final concentration of, for example, 10 ng/mL.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by ultrapure water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a small volume of ultrapure water to remove interfering substances.

-

Elution: Elute the retained analytes with a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate 4-nitrophenol from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Nitrophenol: e.g., m/z 138 -> 108

-

This compound: e.g., m/z 142 -> 112

-

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum sensitivity.

-

5. Calibration and Quantification:

-

Prepare a calibration curve by fortifying blank water samples with known concentrations of 4-nitrophenol and a constant concentration of this compound.

-

Process the calibration standards and the unknown samples using the same sample preparation and LC-MS/MS method.

-

Plot the ratio of the peak area of 4-nitrophenol to the peak area of this compound against the concentration of 4-nitrophenol.

-

Determine the concentration of 4-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: A Commitment to Analytical Excellence

This compound is more than just a deuterated molecule; it is a cornerstone of robust and reliable quantitative analysis. Its near-identical chemical behavior to its native counterpart allows for the effective mitigation of analytical variability, particularly the insidious effects of the sample matrix. By understanding its physicochemical properties, the principles of its synthesis, and the rationale behind its application, researchers can confidently implement isotope dilution mass spectrometry methods that deliver data of the highest integrity. As the demand for analytical precision continues to grow across scientific disciplines, the judicious use of stable isotope-labeled standards like this compound will remain a hallmark of exemplary scientific practice.

References

-

Hooker, J. M., Levin, M., & et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters. [Link]

-

Levin, M., & Hooker, J. M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

Hooker, J. M., Levin, M., & et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. [Link]

-

Levin, M., & Hooker, J. M. (2023). Core-Labeling Synthesis of Phenols. Cambridge Open Engage. [Link]

-

ResearchGate. (n.d.). The reaction scheme for the site-selective deuteration of phenol. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

DTIC. (n.d.). The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr. [Link]

-

NIST. (n.d.). Phenol, 4-nitro-. NIST WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. [Link]

-

PubChem. (n.d.). 4-Nitrophenol. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitro phenol. [Link]

-

Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]

-

Kim, H. Y., & et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PubMed Central. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum. [Link]

-

Eurisotop. (n.d.). 4-NITROPHENOL (RING-D4, 98%). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol. [Link]

-

Royal Society of Chemistry. (n.d.). Ratiometric strategy assisted electrochemical detection of 4-nitrophenol in water samples using nanostructured CuO. Journal of Materials Chemistry C. [Link]

-

Reddit. (2023). Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts?. [Link]

-

Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Application News AD-0125. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Perrin, C. L., & Kuperman, J. (2007). Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. PubMed. [Link]

-

Masaryk University. (n.d.). Preparation of 4-nitrophenol. [Link]

-

Phenomenex. (n.d.). Simultaneous Determination of Nicotine and its 10 Metabolites in Human Urine by LC/MS/MS using a Strata-X-C SPE Sorbent. [Link]

-

ResearchGate. (n.d.). FTIR spectra of catalyst samples used in the degradation of 4-nitrophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. [Link]

-

Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

-

Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

-

LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

-

ResearchGate. (2022). On the Protonation and Deuteration of Simple Phenols. [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]

-

Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. [Link]

-

Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. [Link]

Sources

- 1. 4-Nitrophenol(100-02-7) IR Spectrum [m.chemicalbook.com]

- 2. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]

- 3. isotope.com [isotope.com]

- 4. epa.gov [epa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Phenol, 4-nitro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. epa.gov [epa.gov]

Deuterium Labeling Effects in 4-Nitrophenol-d4: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the synthesis, spectroscopic properties, and applications of 4-Nitrophenol-d4, with a focus on the profound effects of deuterium labeling. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental observations and methodologies, ensuring a robust and validated understanding of this important isotopically labeled compound.

Introduction: The Significance of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling the mass of the nucleus. This seemingly subtle difference imparts significant changes in the physicochemical properties of a molecule when a hydrogen atom is replaced by deuterium. This process, known as deuterium labeling, is a powerful tool in various scientific disciplines. The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference in zero-point energy is the primary origin of the kinetic isotope effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the corresponding C-H bond cleavage. Furthermore, deuterium labeling induces discernible shifts in spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which can be exploited for analytical and mechanistic studies.

4-Nitrophenol, a versatile organic compound, serves as a precursor in the synthesis of various pharmaceuticals and is a common pollutant of environmental concern.[1] Its deuterated analog, 4-Nitrophenol-d4, where the four hydrogen atoms on the benzene ring are replaced by deuterium, offers unique advantages for researchers. This guide will explore these advantages in detail, providing both theoretical understanding and practical protocols.

Part 1: Synthesis and Characterization of 4-Nitrophenol-d4

The synthesis of 4-Nitrophenol-d4 is most commonly achieved through the nitration of deuterated phenol (phenol-d5 or phenol-d6). The general approach mirrors the synthesis of unlabeled 4-nitrophenol, with careful consideration of the starting materials and reaction conditions to ensure high isotopic purity.[2][3]

Synthetic Pathway: Nitration of Deuterated Phenol

A common method for the nitration of phenol involves the use of a mixture of nitric acid and sulfuric acid.[3] To synthesize 4-Nitrophenol-d4, the starting material is phenol-d5 or phenol-d6.

Caption: Synthesis of 4-Nitrophenol-d4 via nitration of deuterated phenol.

Experimental Protocol: Synthesis of 4-Nitrophenol-d4

Objective: To synthesize 4-Nitrophenol-d4 by the nitration of Phenol-d5.

Materials:

-

Phenol-d5

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Ice bath

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Reaction Setup: Dissolve 1 g of Phenol-d5 in 10 mL of dichloromethane in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of Phenol-d5 over a period of 30 minutes, ensuring the temperature remains below 5°C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Then, slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 2 x 20 mL of deionized water and 2 x 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of ortho- and para-nitrophenol-d4. Separation can be achieved by steam distillation, where the more volatile o-isomer is removed, leaving the p-isomer behind. Alternatively, fractional crystallization can be employed for purification.[3]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Part 2: Spectroscopic Effects of Deuterium Labeling

The substitution of hydrogen with deuterium in 4-nitrophenol leads to predictable and informative changes in its spectroscopic signatures. These changes are the cornerstone of its utility in various analytical and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of I=1, in contrast to the spin of I=1/2 for hydrogen. This difference results in several key changes in both ¹H and ¹³C NMR spectra.

-

¹H NMR: In the ¹H NMR spectrum of 4-Nitrophenol-d4, the aromatic signals corresponding to the benzene ring protons will be absent. The only observable proton signal will be that of the hydroxyl (-OH) group, which will appear as a singlet. This simplifies the spectrum significantly and can be useful in studying the exchange dynamics of the hydroxyl proton.

-

¹³C NMR: Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly attached carbon atom (C-D) and, to a lesser extent, for carbons two or three bonds away. This is known as the deuterium isotope effect on ¹³C chemical shifts . The C-D coupling also results in a splitting of the carbon signal into a triplet (due to the spin I=1 of deuterium), although this is often not resolved in standard broadband-decoupled ¹³C NMR spectra and may appear as a broadened singlet.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 4-Nitrophenol | ~8.1 (d, 2H), ~6.9 (d, 2H), ~10.5 (s, 1H) | ~163.7 (C-OH), ~139.4 (C-NO₂), ~125.9 (C ortho to NO₂), ~115.5 (C meta to NO₂) |

| 4-Nitrophenol-d4 | ~10.5 (s, 1H) | Signals for C-D carbons will be shifted slightly upfield and may appear as broadened singlets or triplets. |

Table 1: Comparison of expected NMR spectral data for 4-Nitrophenol and 4-Nitrophenol-d4.

Infrared (IR) Spectroscopy

The vibrational frequency of a bond is dependent on the masses of the connected atoms. The increased mass of deuterium leads to a significant decrease in the stretching and bending frequencies of C-D bonds compared to C-H bonds.

-

C-H vs. C-D Stretching: The aromatic C-H stretching vibrations in 4-nitrophenol typically appear in the region of 3100-3000 cm⁻¹. In 4-Nitrophenol-d4, these will be replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, typically around 2300-2200 cm⁻¹.[4]

-

Fingerprint Region: The fingerprint region of the IR spectrum will also be significantly altered due to changes in the frequencies of various bending and deformation modes involving the deuterated benzene ring.

| Vibrational Mode | 4-Nitrophenol (approx. cm⁻¹) | 4-Nitrophenol-d4 (expected approx. cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | Absent |

| Aromatic C-D Stretch | Absent | 2300-2200 |

| O-H Stretch | ~3300 | ~3300 |

| NO₂ Asymmetric Stretch | ~1520 | ~1520 |

| NO₂ Symmetric Stretch | ~1345 | ~1345 |

Table 2: Comparison of key IR vibrational frequencies for 4-Nitrophenol and 4-Nitrophenol-d4.

Mass Spectrometry (MS)

In mass spectrometry, the most apparent effect of deuterium labeling is the increase in the molecular weight of the compound.

-

Molecular Ion Peak: The molecular weight of 4-Nitrophenol is 139.11 g/mol .[5] For 4-Nitrophenol-d4, with the replacement of four hydrogens (atomic mass ~1) with four deuteriums (atomic mass ~2), the molecular weight increases to approximately 143.13 g/mol .[6] This mass shift is readily detectable and is the basis for its use as an internal standard in quantitative analysis.

-

Fragmentation Pattern: The fragmentation pattern in electron ionization mass spectrometry (EI-MS) may also be altered. The relative abundances of certain fragment ions can change due to the different bond dissociation energies of C-D versus C-H bonds. For example, the loss of a nitro group (-NO₂) would result in a fragment ion at m/z 93 for 4-nitrophenol and m/z 97 for 4-nitrophenol-d4.

Part 3: Kinetic Isotope Effect (KIE) in Chemical Reactions

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with the light isotope (kH) to the rate constant of the same reaction with the heavy isotope (kD).

KIE = kH / kD

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the primary KIE is typically in the range of 2-8 at room temperature.

Catalytic Reduction of 4-Nitrophenol-d4

The reduction of the nitro group of 4-nitrophenol to an amino group is a well-studied reaction, often used to test the efficacy of catalysts.[7] This reaction proceeds through the transfer of hydrogen atoms (or their equivalents) to the nitro group. If the cleavage of a C-H bond on the aromatic ring is involved in a rate-limiting step (though less common for this specific reaction), a significant KIE would be observed upon deuteration of the ring. More commonly, a secondary KIE might be observed due to electronic effects of the C-D bonds.

Caption: Catalytic reduction of 4-Nitrophenol-d4 to 4-Aminophenol-d4.

Experimental Protocol: Investigating the KIE in the Reduction of 4-Nitrophenol-d4

Objective: To determine the kinetic isotope effect for the catalytic reduction of 4-nitrophenol by comparing the reaction rates of the deuterated and non-deuterated analogs.

Materials:

-

4-Nitrophenol

-

4-Nitrophenol-d4

-

Sodium borohydride (NaBH₄)

-

A suitable catalyst (e.g., gold or palladium nanoparticles)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of 4-nitrophenol and 4-nitrophenol-d4 in deionized water. Also, prepare a fresh stock solution of NaBH₄.

-

Reaction Monitoring: In a quartz cuvette, mix a known volume of the 4-nitrophenol solution with a known amount of the catalyst suspension.

-

Initiation of Reaction: Add a freshly prepared, excess amount of NaBH₄ solution to the cuvette to initiate the reduction. The yellow color of the 4-nitrophenolate ion will begin to fade as it is converted to the colorless 4-aminophenol.

-

Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at the λmax of the 4-nitrophenolate ion (around 400 nm) over time using the UV-Vis spectrophotometer.

-

Data Analysis: Assuming pseudo-first-order kinetics with respect to 4-nitrophenol (due to the large excess of NaBH₄), plot ln(A/A₀) versus time, where A is the absorbance at time t and A₀ is the initial absorbance. The slope of this line will be the negative of the apparent rate constant (k_app).

-

Repeat for Deuterated Analog: Repeat steps 2-5 using the 4-Nitrophenol-d4 solution under identical conditions.

-

Calculate KIE: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = k_app(H) / k_app(D).

Part 4: Applications in Research and Development

The unique properties of 4-Nitrophenol-d4 make it a valuable tool in several areas of scientific research.

Metabolic Studies and Drug Development

Deuterium-labeled compounds are extensively used in metabolic studies to trace the fate of molecules in biological systems.[8] The deuterium atoms act as a "heavy" label that can be easily tracked by mass spectrometry.

-

Metabolic Pathway Elucidation: By administering a deuterated compound and analyzing the isotopic composition of metabolites, researchers can map out metabolic pathways and determine the extent of biotransformation.[9] For instance, if 4-Nitrophenol-d4 were a metabolite of a deuterated drug candidate, its detection in urine or plasma would confirm a specific metabolic route.

-

Improving Pharmacokinetic Profiles: The kinetic isotope effect can be strategically employed in drug design to slow down metabolic processes at specific sites in a drug molecule. By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be reduced, potentially leading to improved drug efficacy, reduced toxicity, and a longer half-life. This approach is known as "deuterium-reinforced" drug development.

Environmental Analysis

4-Nitrophenol is a significant environmental pollutant, and its accurate quantification in various matrices is crucial for environmental monitoring and remediation efforts.[1]

-

Internal Standard for Quantitative Analysis: 4-Nitrophenol-d4 is an ideal internal standard for the quantification of 4-nitrophenol in environmental samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] An internal standard is a known amount of a compound that is chemically similar to the analyte and is added to the sample before processing. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.

Caption: Workflow for the quantification of 4-Nitrophenol using 4-Nitrophenol-d4 as an internal standard.

Experimental Protocol: Quantification of 4-Nitrophenol in Water using LC-MS with 4-Nitrophenol-d4 Internal Standard

Objective: To accurately quantify the concentration of 4-nitrophenol in a water sample using an internal standard method.

Materials:

-

Water sample

-

4-Nitrophenol standard solution

-

4-Nitrophenol-d4 internal standard solution

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 HPLC column

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 4-nitrophenol into clean water. Add a fixed, known concentration of the 4-Nitrophenol-d4 internal standard to each calibration standard.

-

Sample Preparation: To a known volume of the water sample, add the same fixed concentration of the 4-Nitrophenol-d4 internal standard as was added to the calibration standards.

-

LC-MS Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate 4-nitrophenol from other matrix components.

-

Injection Volume: 10 µL

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for 4-Nitrophenol: m/z 138 -> m/z 108 (or other suitable fragment)

-

MRM Transition for 4-Nitrophenol-d4: m/z 142 -> m/z 112 (corresponding fragment)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the 4-nitrophenol and 4-nitrophenol-d4 MRM transitions in each of the calibration standards and the sample.

-

Calculate the ratio of the peak area of 4-nitrophenol to the peak area of 4-nitrophenol-d4 for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of 4-nitrophenol for the calibration standards.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of 4-nitrophenol in the sample.

-

Conclusion

Deuterium labeling of 4-nitrophenol to produce 4-Nitrophenol-d4 provides a powerful and versatile tool for researchers across multiple disciplines. The distinct spectroscopic signatures and the manifestation of the kinetic isotope effect allow for a deeper understanding of reaction mechanisms, metabolic pathways, and environmental processes. The practical applications of 4-Nitrophenol-d4 as an internal standard in quantitative analysis underscore its importance in achieving accurate and reliable scientific data. This guide has provided a foundational understanding of the principles and methodologies associated with this valuable isotopically labeled compound, empowering scientists to leverage its unique properties in their research endeavors.

References

-

Wikipedia. 4-Nitrophenol. [Link]

- Google Patents.

-

NIST. Phenol, 4-nitro-. [Link]

-

Kaestner, J., & Howard, B. J. (2006). Vibrational Overtone Spectroscopy of Phenol and Its Deuterated Isotopomers. The Journal of Physical Chemistry A, 110(29), 9121–9130. [Link]

-

The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. [Link]

-

PrepChem.com. Preparation of 4-nitrophenol. [Link]

-

ChemIQSoc. Preparation of 4-nitrophenol. [Link]

-

Wunder, S., Polzer, F., Lu, Y., Mei, Y., & Ballauff, M. (2011). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 115(18), 9069–9074. [Link]

-

SpectraBase. 4-Nitrophenol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

PubChem. 4-Nitrophenol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). [Link]

-

ResearchGate. 1H-NMR spectrum of 4-nitrophenol. [Link]

-

Eurisotop. 4-NITROPHENOL (RING-D4, 98%). [Link]

-

SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4-Nitrophenol - Optional[13C NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Link]

-

MDPI. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. [Link]

-

National Center for Biotechnology Information. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Link]

-

MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

-

The Royal Society of Chemistry. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

-

National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

-

National Center for Biotechnology Information. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. [Link]

-

Metabolic Solutions. SPOTLIGHT on Deuteromics™. [Link]

-

Restek. 4-Nitrophenol. [Link]

-

National Center for Biotechnology Information. Deuterium Metabolic Imaging – Back to the Future. [Link]

-

Shimadzu. A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. [Link]

-

National Center for Biotechnology Information. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells. [Link]

-

National Center for Biotechnology Information. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. [Link]

-

Taylor & Francis Online. 4-nitrophenol – Knowledge and References. [Link]

Sources

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 4-Nitrophenol(100-02-7) 13C NMR [m.chemicalbook.com]

- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. shimadzu.com [shimadzu.com]

A Technical Guide to 4-Nitrophenol-2,3,5,6-d4: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of their results hinges on the quality and proper use of internal standards. This guide provides an in-depth look at 4-Nitrophenol-2,3,5,6-d4 (4-NP-d4), a deuterated analog of 4-nitrophenol, offering insights into its commercial availability, critical quality attributes, and its application as an internal standard in mass spectrometry-based assays.

The Critical Role of Deuterated Standards in Quantitative Analysis

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), variability can be introduced at multiple stages, including sample extraction, cleanup, and instrument ionization.[1][2] A stable isotope-labeled (SIL) internal standard, such as 4-NP-d4, is a near-perfect control for these variations.[1][3] Because it is chemically identical to the analyte of interest (the "light" native compound), it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement.[2] However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer.[1][4] By adding a known amount of the deuterated standard to samples and calibrators at the beginning of the workflow, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This process, known as isotope dilution mass spectrometry, corrects for procedural inconsistencies and leads to highly accurate and precise results.[5]

The choice of this compound, with deuterium atoms on the aromatic ring, provides a stable mass shift of +4 amu (mass-to-charge ratio) compared to the unlabeled compound, which is easily resolved by most mass spectrometers.[4][6]

Commercial Suppliers and Key Quality Specifications

A reliable supply of high-purity 4-NP-d4 is essential for reproducible research. Several reputable vendors specialize in stable isotope-labeled compounds. When sourcing this reagent, researchers must scrutinize the Certificate of Analysis (CoA) for key specifications that directly impact experimental outcomes.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | 491608 | ≥98 atom % D | ≥98% (CP) | 93951-79-2 |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-296 | 98% (D) | ≥98% | 93951-79-2 |

| LGC Standards | TRC-N496946-5MG | >95% | Not specified (HPLC) | 93951-79-2 |

| CDN Isotopes | D-2356 | ≥98 atom % D | Not specified | 93951-79-2 |

| Biosynth | TDA95179 | Not specified | Not specified | 93951-79-2 |

| BOC Sciences | BLP-010964 | Not specified | Not specified | 93951-79-2 |

Note: Product numbers, purity levels, and availability are subject to change. Researchers should always consult the supplier's most recent documentation.[4][7][8][9][10]

Key Specifications Explained:

-

Isotopic Purity: This value indicates the percentage of the compound that is fully deuterated. High isotopic purity (e.g., >98 atom % D) is crucial to minimize signal interference from any unlabeled or partially labeled species at the mass of the native analyte.[4][8]

-

Chemical Purity: This measures the presence of any non-target chemical impurities. High chemical purity ensures that the standard solution's concentration is accurate and that no extraneous compounds interfere with the analysis.[7]

-

CAS Number: The unique identifier for this compound is 93951-79-2 . The unlabeled counterpart's CAS number is 100-02-7.[4][7][8]

Core Applications in Research and Development

The primary application of 4-NP-d4 is as an internal standard for the quantification of 4-nitrophenol. This is particularly relevant in environmental monitoring and clinical/toxicological studies, as 4-nitrophenol is a known degradation product of several pesticides, including parathion, and is considered an environmental pollutant.[10][11]

Primary Applications:

-

Environmental Analysis: Used as an internal standard for quantifying 4-nitrophenol in complex matrices such as water, soil, and atmospheric particles.[5][7][11] GC-MS and LC-MS methods employing 4-NP-d4 ensure accurate measurements necessary for environmental fate and exposure studies.[5][11]

-

Biomonitoring: In drug development and toxicology, researchers quantify metabolites in biological samples like urine and plasma. 4-NP-d4 is used to accurately measure 4-nitrophenol levels as a biomarker of exposure to certain pesticides and industrial chemicals.[5][10]

-

Enzyme Kinetics: While less common, deuterated substrates can be used to investigate kinetic isotope effects in enzyme-catalyzed reactions, providing insight into reaction mechanisms.[12] The reduction of 4-nitrophenol is a well-studied model reaction for evaluating catalytic activity.[13]

Experimental Workflow: Quantification of 4-Nitrophenol in Aqueous Samples using LC-MS/MS

This section provides a validated, step-by-step protocol for using 4-NP-d4 as an internal standard. The logic behind this workflow is to introduce the internal standard at the earliest possible stage to account for analyte loss during sample preparation.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-硝基苯酚-2,3,5,6-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 4-Nitrophenol-d4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]

- 10. biosynth.com [biosynth.com]

- 11. digitum.um.es [digitum.um.es]

- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 13. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 93951-79-2: 4-Nitrophenol-2,3,5,6-d₄

This technical guide provides a comprehensive overview of the deuterated compound 4-Nitrophenol-2,3,5,6-d₄ (CAS 93951-79-2). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on its role as an indispensable tool in modern analytical and mechanistic studies.

Introduction: The Significance of Isotopic Labeling

In the landscape of complex chemical analysis and reaction mechanism elucidation, precision and accuracy are paramount. 4-Nitrophenol-2,3,5,6-d₄ is the deuterium-labeled analogue of 4-nitrophenol, a compound widely used in the manufacturing of pharmaceuticals, fungicides, and dyes.[1] The strategic replacement of four hydrogen atoms on the phenolic ring with deuterium, a stable, non-radioactive isotope of hydrogen, confers unique physicochemical properties that are leveraged for highly specific and sensitive applications.[2][3][4]

This guide will explore the foundational principles that make 4-Nitrophenol-2,3,5,6-d₄ a superior internal standard for quantitative mass spectrometry and a powerful probe for investigating reaction kinetics.

Clarification of Chemical Identity

It is crucial to distinguish CAS number 93951-79-2 from other chemical entities. Initial queries may sometimes conflate this deuterated nitrophenol with compounds like Ethyl 2-cyano-3,3-diphenylacrylate (CAS 5232-99-5), also known as Etocrylene.[5] Etocrylene is a UV absorber used in sunscreens and cosmetics, possessing a completely different structure and application profile.[6][7][8] This guide is exclusively focused on 4-Nitrophenol-2,3,5,6-d₄.

Physicochemical Properties

The introduction of four deuterium atoms results in a mass shift of +4 compared to the unlabeled 4-nitrophenol, a key feature for its analytical applications.[3][9] While chemically very similar to its non-deuterated counterpart, the increased mass influences its physical properties.

Table 1: Physicochemical Properties of 4-Nitrophenol-2,3,5,6-d₄

| Property | Value | Source(s) |

| CAS Number | 93951-79-2 | [9][10] |

| Molecular Formula | C₆HD₄NO₃ (or O₂NC₆D₄OH) | [9][11] |

| Molecular Weight | 143.13 g/mol | [9][11][12] |

| Appearance | Solid | [9] |

| Melting Point | 113-115 °C (lit.) | [1][3][9][10] |

| Boiling Point | 279 °C (lit.) | [1] |

| Isotopic Purity | ≥98 atom % D | [9] |

| InChI Key | BTJIUGUIPKRLHP-RHQRLBAQSA-N | [9] |

Synthesis and Characterization

The synthesis of 4-Nitrophenol-2,3,5,6-d₄ is a multi-step process that leverages well-established organic chemistry principles. The primary goal is the selective replacement of specific protons with deuterons.

General Synthesis Pathway

A common synthetic route involves two key steps:

-

Deuteration of Phenol : Phenol is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst to facilitate the hydrogen-deuterium exchange on the aromatic ring.

-

Nitration : The resulting deuterated phenol is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group (-NO₂) at the para position (position 4) of the benzene ring.[12]

Sources

- 1. 4-NITROPHENOL-2,3,5,6-D4 | 93951-79-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound PESTANAL , analytical standard 93951-79-2 [sigmaaldrich.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]

- 6. 404 | BioChemPartner [m.biochempartner.com]

- 7. High purity of UV absorber Etocrylene CAS NO.5232-99-5 [hslg-tech.com]

- 8. Etocrylene Supplier | 5232-99-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 9. This compound 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-硝基苯酚-2,3,5,6-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 11. biosynth.com [biosynth.com]

- 12. Buy this compound | 93951-79-2 [smolecule.com]

Introduction to kinetic isotope effect with 4-Nitrophenol-d4

An In-Depth Technical Guide to the Kinetic Isotope Effect Utilizing 4-Nitrophenol-d4

Authored by a Senior Application Scientist

Abstract

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and chemical biology for elucidating reaction mechanisms. By measuring the change in reaction rate upon isotopic substitution, researchers can gain profound insights into transition state structures and the nature of bond-breaking and bond-forming events. This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing 4-Nitrophenol-d4 as a probe for KIE studies. We will delve into the underlying principles of KIE, detailed experimental methodologies, data analysis techniques, and the interpretation of results within the context of mechanistic investigations, particularly relevant for professionals in drug development and biochemical research.

Theoretical Foundations of the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. This effect arises primarily from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds.

The Role of Zero-Point Energy

According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The lowest possible vibrational energy state is known as the zero-point energy (ZPE). The ZPE is dependent on the reduced mass of the atoms forming the bond; a bond involving a heavier isotope will have a lower vibrational frequency and consequently a lower ZPE.

For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to break existing bonds. Since the bond to the heavier isotope has a lower ZPE, it requires more energy to reach the transition state, resulting in a slower reaction rate. This difference in reaction rates between the isotopically labeled and unlabeled reactants is the kinetic isotope effect.

Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

-

Primary KIE (kH/kD): A primary KIE is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. For the C-H bond breaking, the theoretical maximum for kH/kD at room temperature is approximately 7. Significant primary KIE values are strong evidence that the C-H bond is broken in the rate-limiting step.

-

Secondary KIE (kH/kD): A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide valuable information about changes in hybridization and steric environment at the labeled position during the reaction.

4-Nitrophenol-d4 as a Mechanistic Probe

4-Nitrophenol and its isotopically labeled counterpart, 4-Nitrophenol-d4, are excellent substrates for studying a variety of enzymatic and chemical reactions. The phenolic proton is acidic and its removal is often a key step in reactions such as ester hydrolysis catalyzed by lipases or phosphatases. The strong absorbance of the resulting 4-nitrophenolate anion allows for convenient spectrophotometric monitoring of the reaction progress.

Synthesis and Characterization of 4-Nitrophenol-d4

The synthesis of 4-Nitrophenol-d4 is typically achieved through acid-catalyzed deuterium exchange on the aromatic ring of 4-nitrophenol in D2O.

Experimental Protocol: Synthesis of 4-Nitrophenol-d4

-

Dissolution: Dissolve 1 g of 4-nitrophenol in 20 mL of D2SO4 (99.5 atom % D).

-

Heating: Heat the mixture at 100 °C for 24 hours in a sealed vessel.

-

Quenching: Carefully pour the cooled reaction mixture onto 100 g of crushed D2O ice.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-Nitrophenol-d4.

-

Characterization: Confirm the isotopic enrichment and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Experimental Design for KIE Measurement

The accurate determination of a kinetic isotope effect requires careful experimental design and precise measurements. The following sections outline a general workflow for a competitive KIE experiment using 4-Nitrophenol-d4.

Instrumentation and Reagents

-

UV-Vis Spectrophotometer: A temperature-controlled spectrophotometer is essential for monitoring the reaction kinetics.

-

pH Meter: For accurate buffer preparation.

-

High-Purity Reagents: All reagents, including the enzyme or catalyst, buffer components, and substrates (4-nitrophenol and 4-Nitrophenol-d4), should be of the highest purity available.

Reaction Conditions

The reaction conditions should be optimized to ensure that the reaction rate is measurable and that the initial rate is directly proportional to the concentration of the catalyst. This typically involves determining the optimal pH, temperature, and substrate concentration.

KIE Measurement Protocol

The competitive KIE method is often preferred as it minimizes experimental errors. In this method, a mixture of the unlabeled and labeled substrates is allowed to react, and the change in the isotopic composition of the product or remaining reactant is monitored over time.

Step-by-Step Protocol:

-

Prepare a stock solution containing a precisely known mixture of 4-nitrophenol and 4-Nitrophenol-d4 (e.g., a 1:1 molar ratio).

-

Initiate the reaction by adding the catalyst (e.g., an enzyme) to a thermostatted cuvette containing the substrate mixture in the appropriate buffer.

-

Monitor the reaction by following the increase in absorbance at the λmax of the 4-nitrophenolate anion (typically around 400 nm).

-

Quench the reaction at various time points (e.g., 10%, 20%, 50% completion).

-

Isolate the product (4-nitrophenolate) or the unreacted substrate at each time point.

-

Determine the isotopic ratio of the isolated product or substrate using mass spectrometry.

Data Analysis and KIE Calculation

The KIE can be calculated from the isotopic ratios of the starting material and the product at a given extent of reaction. The following equation is used:

KIE = ln(1 - f) / ln(1 - f * (Rp/Rs))

where:

-

f = fractional conversion of the reactant

-

Rs = isotopic ratio of the starting material

-

Rp = isotopic ratio of the product

Interpretation of KIE Data

The magnitude of the kinetic isotope effect provides valuable information about the transition state of the reaction.

| Observed KIE (kH/kD) | Interpretation |

| ~1 | The C-H bond is not broken in the rate-determining step, or the transition state is very early or very late. |

| 2-6 | The C-H bond is likely broken in the rate-determining step, but the transition state may not be perfectly symmetrical, or there may be some contribution from quantum tunneling. |

| >7 | Strong evidence for C-H bond breaking in the rate-determining step, with a significant contribution from quantum mechanical tunneling. |

| <1 (Inverse KIE) | The vibrational frequencies of the C-H bond(s) at the labeled position are higher in the transition state than in the ground state. This is often seen in sp2 to sp3 rehybridization. |

Case Study: Enzymatic Hydrolysis of a 4-Nitrophenyl Ester

Consider the hydrolysis of 4-nitrophenyl acetate catalyzed by a hypothetical esterase. To investigate the role of proton transfer in the rate-determining step, a KIE study using 4-Nitrophenol-d4 could be employed.

Hypothetical Results:

| Substrate | Initial Rate (μM/s) |

| 4-Nitrophenyl Acetate | 1.25 |

| 4-Nitrophenyl-d4 Acetate | 0.45 |

Calculation of KIE:

KIE = Rate(H) / Rate(D) = 1.25 / 0.45 = 2.78

Interpretation:

A primary KIE of 2.78 suggests that the cleavage of the O-H bond of the phenolic hydroxyl group (or a related proton transfer) is involved in the rate-determining step of the enzymatic reaction. This would support a mechanism where a general base catalyst abstracts the proton from the serine hydroxyl group of the enzyme, which then acts as a nucleophile to attack the ester carbonyl.

Visualizing the Concepts

Zero-Point Energy Diagram

Caption: Zero-point energy difference between C-H and C-D bonds.

Experimental Workflow for KIE Measurement

Caption: Workflow for a competitive KIE experiment.

Conclusion

The kinetic isotope effect is an indispensable tool for the detailed investigation of reaction mechanisms. The use of specifically labeled substrates, such as 4-Nitrophenol-d4, allows for the precise determination of the role of specific bonds in the rate-limiting step of a reaction. A thorough understanding of the principles of KIE, coupled with careful experimental design and execution, can provide invaluable insights for researchers in academia and industry, particularly in the fields of enzymology and drug development. The methodologies and interpretations presented in this guide offer a robust framework for the successful application of this powerful technique.

References

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Kohen, A., & Limbach, H. H. (Eds.). (2005). Isotope Effects in Chemistry and Biology. CRC Press. [Link]

-

Schramm, V. L. (2011). Enzymatic transition states and kinetic isotope effects. Archives of biochemistry and biophysics, 505(1), 1-14. [Link]

-

Purich, D. L. (Ed.). (2010). Contemporary enzyme kinetics and mechanism. Academic Press. [Link]

Part 1: The Significance of 4-Nitrophenol and the Necessity for a Deuterated Standard

An In-Depth Technical Guide to the Exploratory Studies of 4-Nitrophenol-d4 in Environmental Science

This guide provides researchers, scientists, and environmental professionals with a comprehensive technical overview of 4-Nitrophenol-d4 (4-NP-d4) and its critical role in the environmental analysis of its non-deuterated counterpart, 4-Nitrophenol (4-NP). We will delve into the rationale behind its use, detailed analytical methodologies, and the interpretation of data, grounded in the principles of scientific integrity and field-proven insights.

4-Nitrophenol is a compound of significant environmental concern. It is used in the manufacturing of various products, including pesticides, pharmaceuticals, and dyes, and can also be formed as a degradation product of certain organophosphate insecticides like methyl parathion.[1][2][3] Its presence in water and soil can be harmful to humans, animals, and aquatic life, potentially causing damage to the central nervous system, liver, kidneys, and blood.[2] The U.S. Environmental Protection Agency (EPA) has recognized 4-NP as a hazardous pollutant.[2]

Given its toxicity and prevalence, accurate quantification of 4-NP in complex environmental matrices is paramount. However, the analysis of environmental samples is often plagued by "matrix effects," where co-extracted substances can interfere with the analytical signal, leading to either suppression or enhancement and, consequently, inaccurate results.[4] This is where 4-Nitrophenol-d4 becomes an indispensable tool.

4-Nitrophenol-d4 is a stable isotope-labeled (SIL) internal standard.[5][6][] In this molecule, four hydrogen atoms on the phenol ring have been replaced with deuterium atoms.[5] This substitution results in a molecule that is chemically identical to 4-NP in its behavior during sample preparation and analysis but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.[5] The use of a SIL internal standard is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative analysis.[][9][10][11]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known amount of the isotopically labeled standard (4-NP-d4) to a sample at the very beginning of the analytical workflow.[11] This "spike" acts as a tracer that experiences the same losses and matrix effects as the native analyte (4-NP) throughout the entire process, from extraction and cleanup to chromatographic separation and ionization.[4][9] By measuring the ratio of the signal from the native analyte to the signal from the labeled standard in the final analysis, an accurate quantification of the original concentration of the analyte in the sample can be achieved, regardless of sample loss or signal suppression.[10]

Caption: Workflow for Isotope Dilution Mass Spectrometry using 4-NP-d4.

Part 2: Analytical Methodologies for 4-Nitrophenol using 4-Nitrophenol-d4

The accurate determination of 4-NP in environmental samples typically involves a multi-step process encompassing sample preparation and instrumental analysis. The choice of method often depends on the sample matrix (e.g., water, soil), the required sensitivity, and the available instrumentation.

Sample Preparation: Extracting the Needle from the Haystack

The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix and concentrate it to a level suitable for instrumental analysis.[12] For 4-NP, common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[12][13][14]

Solid-Phase Extraction (SPE) Protocol for Water Samples:

SPE is a widely used technique for the extraction of organic pollutants from aqueous samples.[12][14] It offers advantages over LLE, such as reduced solvent consumption and higher sample throughput.[14]

Step-by-Step SPE Protocol:

-

Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) is conditioned sequentially with a suitable organic solvent (e.g., methanol) and then with reagent water. This activates the sorbent and ensures reproducible retention.

-

Sample Loading: A known volume of the water sample, spiked with a known amount of 4-Nitrophenol-d4, is passed through the conditioned cartridge. The 4-NP and 4-NP-d4 are retained on the sorbent material.

-

Washing: The cartridge is washed with a small volume of reagent water to remove any polar interferences that were not retained.

-

Elution: The retained analytes are eluted from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Concentration and Reconstitution: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the subsequent instrumental analysis.

Instrumental Analysis: The Power of Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for the analysis of 4-NP and its deuterated standard.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is often the preferred method due to its high sensitivity and selectivity, especially for complex matrices.[9][15]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting | Rationale |

| Chromatographic Column | C18 reversed-phase | Provides good retention and separation of phenolic compounds. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid or ammonium acetate) | Optimizes the separation of analytes from matrix components and improves ionization efficiency. |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | Phenolic compounds readily deprotonate to form negative ions, leading to high sensitivity. |

| MS/MS Transitions | Specific precursor-to-product ion transitions for 4-NP and 4-NP-d4 | Ensures high selectivity and reduces the likelihood of interference from other compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for 4-NP analysis.[16][17] However, due to the polar nature of phenols, derivatization is often required to improve their volatility and chromatographic behavior.[17]

Step-by-Step GC-MS Protocol (with Derivatization):

-

Derivatization: The extracted sample is subjected to a derivatization reaction, for example, with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.

-

GC Separation: The derivatized sample is injected into the GC, where the analytes are separated based on their boiling points and interactions with the capillary column.

-

MS Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected based on their mass-to-charge ratio.

Caption: Generalized analytical workflow for 4-Nitrophenol analysis.

Part 3: Data Interpretation and Quality Assurance

The use of 4-Nitrophenol-d4 as an internal standard greatly enhances the reliability of the analytical data. However, a robust quality assurance and quality control (QA/QC) program is essential to ensure the validity of the results.

Key QA/QC Parameters:

-

Method Blank: An analyte-free matrix that is carried through the entire analytical process to check for contamination.

-

Laboratory Control Spike: A clean matrix spiked with a known concentration of 4-NP and 4-NP-d4 to assess the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate: Aliquots of a real sample are spiked with a known amount of 4-NP to evaluate the effect of the sample matrix on the analytical method.

-

Calibration Curve: A series of standards containing known concentrations of 4-NP and a constant concentration of 4-NP-d4 are analyzed to establish the relationship between the response ratio and concentration.

Interpreting the Results:

The concentration of 4-NP in the original sample is calculated using the following formula:

Concentration of 4-NP = (Area of 4-NP / Area of 4-NP-d4) * (Concentration of 4-NP-d4 / Response Factor)

The response factor is determined from the calibration curve.

Conclusion

The exploratory studies of 4-Nitrophenol-d4 in environmental science have firmly established its indispensable role in the accurate and reliable quantification of its toxic, non-deuterated counterpart. By leveraging the principles of isotope dilution mass spectrometry, researchers can overcome the challenges posed by complex environmental matrices, leading to data of high scientific integrity. The methodologies outlined in this guide provide a robust framework for the analysis of 4-Nitrophenol, contributing to a better understanding of its environmental fate and aiding in the development of effective remediation strategies.

References

- Isotope Dilution Mass Spectrometry (IDMS). (n.d.).

- 4-Nitrophenol-2,3,5,6-d4 - Benchchem. (n.d.).

- ToxGuide for Nitrophenols - Agency for Toxic Substances and Disease Registry. (n.d.).

- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry. (n.d.).

- 4-nitrophenol – Knowledge and References - Taylor & Francis. (n.d.).

- 4-Nitrophenol D4 | CAS 93951-79-2 | LGC Standards. (n.d.).

- 4-Nitrophenol-ring-d₄ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1. (n.d.).

- CAS 93951-79-2 4-Nitrophenol-[d4] - Isotope / BOC Sciences. (n.d.).

- 4-Nitrophenol in freshwater and marine water - Water Quality Australia. (n.d.).

-

Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. [Link]

-

Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. (n.d.).

- Method 604: Phenols - EPA. (n.d.).

- Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes - SciSpace. (2021).

- Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.).

- troubleshooting matrix effects in environmental sample analysis of nitrophenols - Benchchem. (n.d.).

- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.).

- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024). ACS Omega.

- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).

- Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry, part of Test Methods for Evaluating Solid Was - EPA. (n.d.).

- Kinetic Spectrophotometric Method for 4-nitrophenol Determination in Drinking Water | Request PDF - ResearchGate. (n.d.).

- Recent advances in sample preparation techniques for environmental matrix. (2015). International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.

- Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - OUCI. (n.d.).

- Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017).

- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.).

- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem. (n.d.).

- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).

- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006).

- 4-Nitrophenol - Wikipedia. (n.d.).

- 4-Nitrophenol: A Key Intermediate for Peptide Synthesis and Analytical Chemistry. (n.d.).

- Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment Using a Glassy Carbon Electrode Modified with Formamide-Converted Nitrogen-Doped Carbon Materials - MDPI. (n.d.).

- 4-Nitrophenol in WasteWater Analysis by Electrochemical Sensor - Chemspectro. (2025).

- Application Notes and Protocols for the Use of d4-Labeled Standards in Environmental Sample Analysis - Benchchem. (n.d.).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. llojibwe.org [llojibwe.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitrophenol D4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epa.gov [epa.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. digitum.um.es [digitum.um.es]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

Methodological & Application

Application Note: Robust Quantification of 4-Nitrophenol in Complex Matrices Using a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Abstract

This application note provides a comprehensive guide for the use of 4-Nitrophenol-2,3,5,6-d4 as an internal standard for the accurate and precise quantification of 4-nitrophenol in complex biological and environmental matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind the use of stable isotope-labeled standards, provide detailed protocols for method development, and outline validation procedures to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods.

Introduction: The Imperative for an Ideal Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS assays can be significantly compromised by several factors, including sample loss during preparation, variability in injection volume, and, most notably, matrix effects.[2] Matrix effects, defined as the suppression or enhancement of analyte ionization by co-eluting endogenous components of the sample matrix, are a major challenge in LC-MS-based bioanalysis.[3][4]

To compensate for these sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, experiencing similar effects throughout the entire analytical process.[5] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for quantitative LC-MS analysis.[5] These standards are chemically identical to the analyte, differing only in isotopic composition, which results in a mass shift that is easily resolvable by a mass spectrometer.[6] This near-perfect chemical analogy ensures that the SIL IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thus providing the most accurate correction.[7]

This compound is a deuterated analog of 4-nitrophenol, a compound of significant interest due to its presence as an environmental pollutant and its use as a precursor in the synthesis of various pharmaceuticals and other industrial chemicals.[8] The four deuterium atoms on the phenyl ring provide a +4 Da mass shift, making it an ideal internal standard for the quantification of 4-nitrophenol in diverse and complex sample types.[9]

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | 4-Nitrophenol | This compound |

| Chemical Formula | C₆H₅NO₃ | C₆HD₄NO₃ |

| Molecular Weight | 139.11 g/mol [10] | 143.13 g/mol |

| CAS Number | 100-02-7 | 93951-79-2 |

| Melting Point | 113-114 °C[10] | 113-115 °C[11] |

| Appearance | Colorless to pale yellow crystals[8] | Solid |

| Acidity (pKa) | 7.15 (in water)[8] | Similar to 4-Nitrophenol |

| Isotopic Purity | N/A | ≥98 atom % D[9] |

| Chemical Purity | ≥98% | ≥98% (CP)[9] |

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the quantification of 4-nitrophenol using this compound as an internal standard.

Materials and Reagents

-

4-Nitrophenol (analytical standard, ≥98% purity)

-

This compound (≥98 atom % D, ≥98% chemical purity)[9]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Biological matrix of interest (e.g., human plasma, urine)

-